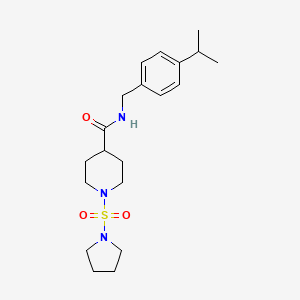

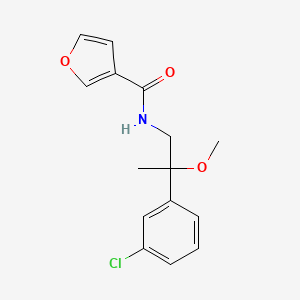

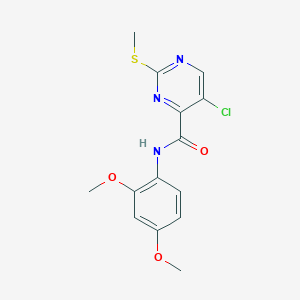

![molecular formula C14H11F2NOS B2856564 N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 329080-01-5](/img/structure/B2856564.png)

N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiol-containing amide that has been shown to exhibit a variety of interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide and its derivatives are subjects of interest in synthetic chemistry for their unique structural properties and potential biological activities. Studies on sulfanilamide derivatives, including compounds with similar functional groups, have focused on their synthesis, characterization, and the evaluation of their physical properties through techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These compounds are explored for their thermal properties and antimicrobial activities, although findings suggest varying degrees of efficacy against bacterial and fungal strains (Lahtinen et al., 2014).

Antiviral Potency

The antiviral activity of this compound derivatives against SARS-CoV-2 has been investigated, highlighting their potential as therapeutic agents. Quantum chemical insights into their molecular structure, drug-likeness, and docking studies against SARS-CoV-2 protein suggest promising applications in combating COVID-19. The intermolecular interactions, particularly hydrogen bonding, play a crucial role in their antiviral potency (Mary et al., 2020).

Immunomodulatory Effects

Research into the immunorestorative characteristics of this compound derivatives, such as enhancing the cytolytic T-lymphocyte response in various experimental models, has shown their potential in potentiating immune responses. These compounds have been found effective in enhancing the immune response to weak antigens and in restoring alloreactivity impaired by immunocompromising conditions (Wang et al., 1988; Wang et al., 2004).

Anticancer Activity

Sulfonamide derivatives, including those structurally related to this compound, have been explored for their cytotoxic activities against various cancer cell lines. The exploration of novel sulfonamide derivatives for anticancer activity involves the synthesis of compounds with diverse moieties and screening them in vitro for their efficacy against breast and colon cancer cell lines, suggesting potential applications in cancer therapy (Ghorab et al., 2015).

properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIYSEWIGFIBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

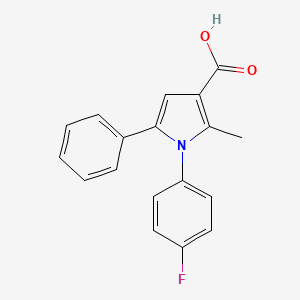

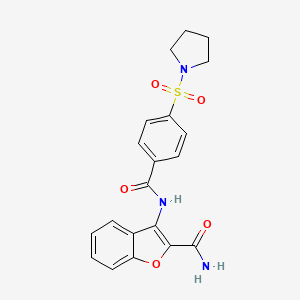

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)

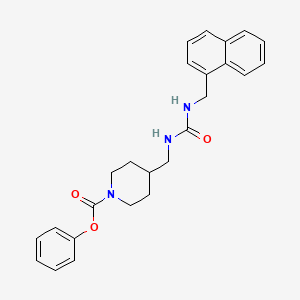

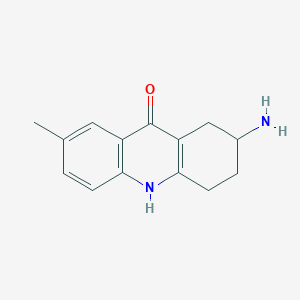

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)

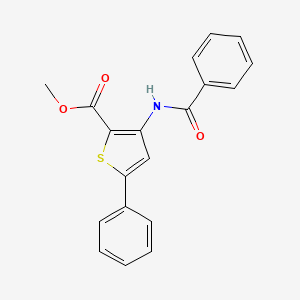

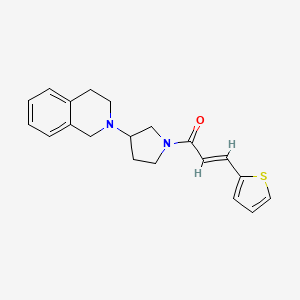

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)

![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)